2-Fluoro-5-isopropylpyridine
CAS No.: 1108725-56-9
Cat. No.: VC11582592
Molecular Formula: C8H10FN
Molecular Weight: 139.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1108725-56-9 |
|---|---|
| Molecular Formula | C8H10FN |
| Molecular Weight | 139.2 |
| IUPAC Name | 2-fluoro-5-propan-2-ylpyridine |
| Standard InChI | InChI=1S/C8H10FN/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3 |
| SMILES | CC(C)C1=CN=C(C=C1)F |
Introduction
2-Fluoro-5-isopropylpyridine is a fluorinated heterocyclic compound characterized by a pyridine ring substituted with a fluorine atom at the 2-position and an isopropyl group at the 5-position. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features that influence its reactivity and biological activity.
Synthesis Methods
2-Fluoro-5-isopropylpyridine can be synthesized through various methods, including:
-
Direct Alkylation: This involves the reaction of a pyridine derivative with an isopropyl halide in the presence of a base.
-
Cross-Coupling Reactions: Techniques like Suzuki coupling can be used to introduce the isopropyl group onto the pyridine ring.
-
Hydrogenation of Alkenylpyridines: Compounds like 2-fluoro-5-(prop-1-en-2-yl)pyridine can be hydrogenated to form the isopropyl derivative .
Biological and Chemical Applications
-
Biological Activity: Preliminary studies suggest that fluorinated pyridines may exhibit antimicrobial and anti-inflammatory properties, although specific data for 2-fluoro-5-isopropylpyridine is limited.
-
Chemical Reactivity: The presence of fluorine enhances the compound's stability and reactivity, making it suitable for further chemical modifications.
Research Findings and Future Directions
While detailed research findings specifically on 2-fluoro-5-isopropylpyridine are scarce, its structural analogs have shown promise in medicinal chemistry. Future studies should focus on elucidating its biological activity and exploring its potential applications in drug design.
Safety and Handling
As with many organic compounds, handling 2-fluoro-5-isopropylpyridine requires proper precautions, including the use of protective gear and ventilation to avoid exposure.
| Hazard | Precautionary Measure |
|---|---|
| Skin Irritation | Wear protective gloves |
| Eye Irritation | Wear protective eyewear |
| Inhalation | Use in well-ventilated area |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume